

Spectroscopic Characterization of 2-tert-Butyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-tert-Butyl-1H-indole**

Cat. No.: **B162330**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **2-tert-Butyl-1H-indole**. The document is designed to assist researchers, scientists, and professionals in drug development in understanding and applying the spectroscopic data and methodologies for the identification and analysis of this compound. This guide collates available spectral data, outlines detailed experimental protocols for key analytical techniques, and presents a logical workflow for the spectroscopic characterization process.

Data Presentation

The quantitative spectroscopic data for **2-tert-Butyl-1H-indole** is summarized in the following tables. It is important to note that while mass spectrometry data is available, specific, experimentally verified ¹H NMR, ¹³C NMR, and IR data were not readily available in public databases at the time of compiling this guide. The tables for NMR and IR are presented as templates for expected data.

Table 1: Mass Spectrometry Data for **2-tert-Butyl-1H-indole**

Parameter	Value	Source
Molecular Formula	C ₁₂ H ₁₅ N	PubChem[1]
Molecular Weight	173.25 g/mol	PubChem[1]
Ionization Mode	Electron Ionization (EI)	PubChem[1]
Major Fragments (m/z)	158.1, 173.1, 159.1, 118.1, 115.1	PubChem[1]

Table 1: Summary of key mass spectrometry data for **2-tert-Butyl-1H-indole**, including its molecular formula, molecular weight, the ionization technique used, and the major fragments observed with their mass-to-charge ratios (m/z).

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for **2-tert-Butyl-1H-indole**[1]

m/z	Relative Intensity (%)
158	99.99
159	12.80
174	6.30
118	6.00
115	5.60

Table 2: Detailed GC-MS fragmentation data for **2-tert-Butyl-1H-indole**, showing the mass-to-charge ratio (m/z) of fragments and their relative intensities.

Table 3: Predicted ¹H NMR Spectral Data for **2-tert-Butyl-1H-indole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.2	br s	1H	N-H
~ 7.5 - 7.6	d	1H	Ar-H
~ 7.0 - 7.2	m	2H	Ar-H
~ 6.9 - 7.0	m	1H	Ar-H
~ 6.2 - 6.3	s	1H	C3-H
~ 1.4	s	9H	-C(CH ₃) ₃

Table 3: Predicted ¹H NMR spectral data for **2-tert-Butyl-1H-indole**. The chemical shifts, multiplicities, integration, and assignments are based on typical values for similar indole derivatives.

Table 4: Predicted ¹³C NMR Spectral Data for **2-tert-Butyl-1H-indole**

Chemical Shift (δ , ppm)	Assignment
~ 145	C2
~ 136	C7a
~ 128	C3a
~ 121	Ar-CH
~ 120	Ar-CH
~ 119	Ar-CH
~ 110	Ar-CH
~ 100	C3
~ 32	-C(CH ₃) ₃
~ 30	-C(CH ₃) ₃

Table 4: Predicted ^{13}C NMR spectral data for **2-tert-Butyl-1H-indole**. The assignments are based on the expected chemical shifts for the carbon atoms in the molecule. A referenced ^{13}C NMR spectrum can be found in *J. Org. Chem.* 1976, 41, 633, by M. K. Eberle.[\[1\]](#)

Table 5: Predicted FT-IR Spectral Data for **2-tert-Butyl-1H-indole**

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~ 3400	Strong, sharp	N-H stretch
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2960-2870	Strong	Aliphatic C-H stretch
~ 1600, 1480, 1450	Medium-Strong	Aromatic C=C stretch
~ 1365	Strong	t-Butyl C-H bend (umbrella)
~ 740	Strong	Ortho-disubstituted benzene C-H bend

Table 5: Predicted Fourier-Transform Infrared (FT-IR) spectral data for **2-tert-Butyl-1H-indole**. The table lists the expected absorption bands, their intensities, and the corresponding vibrational assignments.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard procedures for the analysis of indole derivatives and can be adapted for **2-tert-Butyl-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh 5-10 mg of purified **2-tert-Butyl-1H-indole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Data Acquisition:

- Instrument: 400 or 500 MHz NMR Spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
- Referencing: Calibrate the spectrum using the residual solvent peak or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3. ^{13}C NMR Data Acquisition:

- Instrument: 100 or 125 MHz NMR Spectrometer.
- Pulse Program: Standard proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl_3 at δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

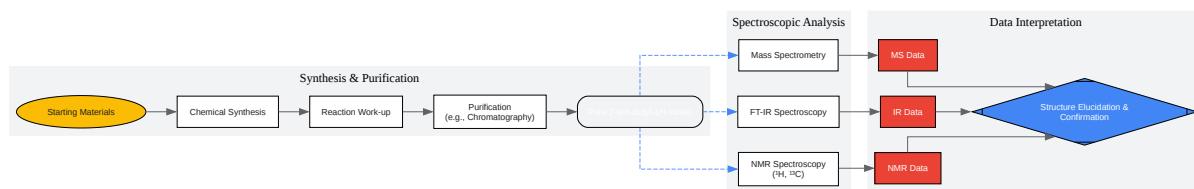
2. Data Acquisition:

- Instrument: FT-IR Spectrometer with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Mass Spectrometry (MS)

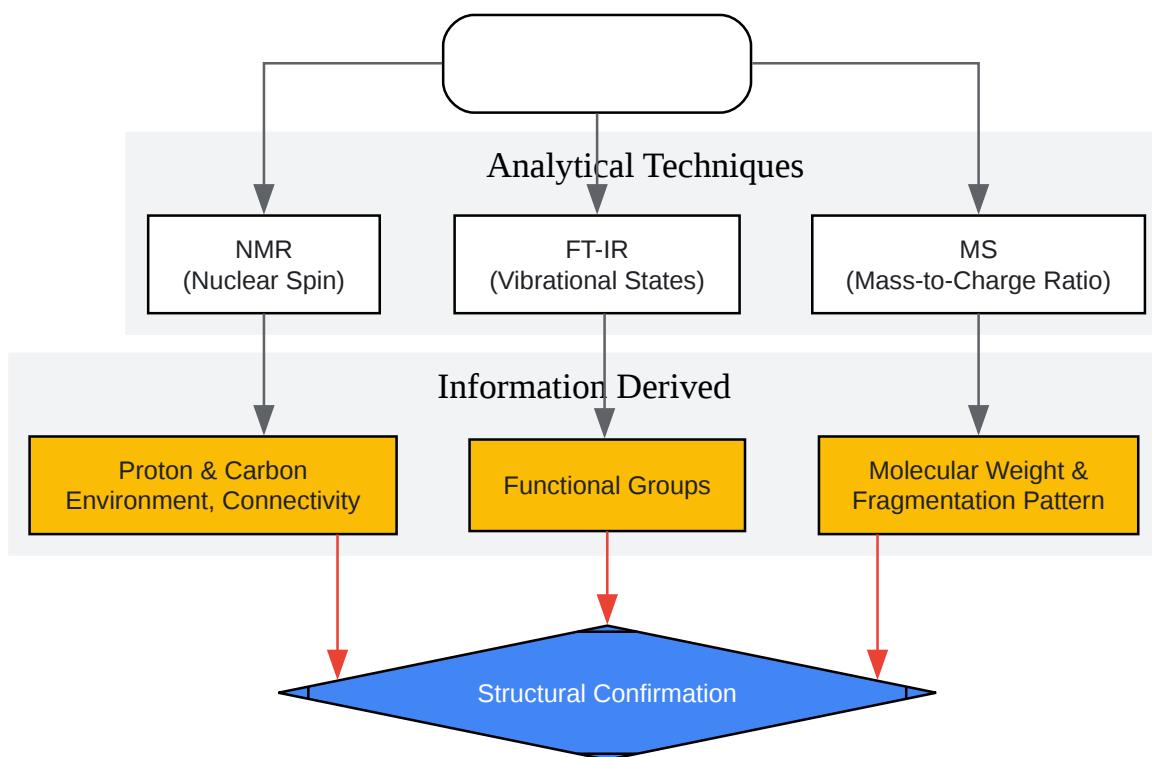
1. Sample Preparation (for GC-MS):

- Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is fully dissolved before injection.


2. GC-MS Data Acquisition:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Injection Volume: 1 μL .
- Injector Temperature: 250 °C.
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.


Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like **2-tert-Butyl-1H-indole**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and spectroscopic characterization of **2-tert-Butyl-1H-indole**.

[Click to download full resolution via product page](#)

Logical relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-tert-Butyl-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162330#spectroscopic-characterization-of-2-tert-butyl-1h-indole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com